2-[4-Hydroxy-2-methyl-5-(propan-2-yl)anilino]naphthalene-1,4-dione
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Overview
Description
2-[4-Hydroxy-2-methyl-5-(propan-2-yl)anilino]naphthalene-1,4-dione is a complex organic compound with a unique structure that combines a naphthalene core with an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Hydroxy-2-methyl-5-(propan-2-yl)anilino]naphthalene-1,4-dione typically involves multiple steps, starting with the preparation of the naphthalene-1,4-dione core. This can be achieved through the oxidation of naphthalene derivatives. The aniline derivative is then introduced through a substitution reaction, where the aniline group replaces a hydrogen atom on the naphthalene ring. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation and substitution reactions. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[4-Hydroxy-2-methyl-5-(propan-2-yl)anilino]naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The aniline group can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Solvents like dichloromethane and ethanol are often employed to facilitate these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can regenerate the hydroquinone form .
Scientific Research Applications
2-[4-Hydroxy-2-methyl-5-(propan-2-yl)anilino]naphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s ability to undergo redox reactions makes it useful in studying cellular oxidative stress.
Mechanism of Action
The mechanism of action of 2-[4-Hydroxy-2-methyl-5-(propan-2-yl)anilino]naphthalene-1,4-dione involves its redox properties. The compound can alternate between its hydroquinone and quinone forms, allowing it to participate in electron transfer reactions. This redox cycling can influence various molecular targets and pathways, including those involved in cellular oxidative stress and signaling .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone: Another compound with similar redox properties and applications in photoinitiation.
1-Propanone, 2-hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methyl-: Shares structural similarities and is used in similar applications.
Uniqueness
What sets 2-[4-Hydroxy-2-methyl-5-(propan-2-yl)anilino]naphthalene-1,4-dione apart is its unique combination of a naphthalene core with an aniline derivative, providing distinct redox properties and potential for diverse applications in various fields .
Properties
CAS No. |
6312-49-8 |
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Molecular Formula |
C20H19NO3 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-(4-hydroxy-2-methyl-5-propan-2-ylanilino)naphthalene-1,4-dione |
InChI |
InChI=1S/C20H19NO3/c1-11(2)15-9-16(12(3)8-18(15)22)21-17-10-19(23)13-6-4-5-7-14(13)20(17)24/h4-11,21-22H,1-3H3 |
InChI Key |
XTVKGBNNQXZUTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1NC2=CC(=O)C3=CC=CC=C3C2=O)C(C)C)O |
Origin of Product |
United States |
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